7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine
Description
7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound featuring a triazolo[4,3-c]pyrimidine core substituted with a chlorine atom at position 7 and an oxan-4-yl (tetrahydropyran-4-yl) group at position 2. Its synthesis typically involves cyclization reactions under acidic or thermal conditions, often accompanied by Dimroth-type rearrangements that yield thermodynamically stable isomers like [1,2,4]triazolo[1,5-c]pyrimidines . The compound’s structural and electronic properties make it a candidate for pharmaceutical and agrochemical applications, though specific biological data for this derivative remain underexplored in the provided evidence.
Properties
IUPAC Name |
7-chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-8-5-9-13-14-10(15(9)6-12-8)7-1-3-16-4-2-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWQETDYEYJVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C3N2C=NC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that triazole compounds, which include 7-chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound could potentially interact with multiple targets, contributing to its biological activity.
Mode of Action
It is suggested that the compound may interact with the amino-acid residue on the surface of its target by interacting with the 1,2,4-triazolo ring. This interaction could potentially lead to changes in the function or activity of the target, resulting in the compound’s biological effects.
Biochemical Pathways
Given the compound’s potential to interact with a variety of enzymes and receptors, it is plausible that it could influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the compound’s potential to interact with various enzymes and receptors, it could potentially induce a range of biological responses.
Biochemical Analysis
Biochemical Properties
7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to the suppression of cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7, HCT-116, and HepG-2, the compound exhibits cytotoxic activity by inducing apoptosis and altering cell cycle progression. It influences cell signaling pathways by inhibiting CDK2, leading to the downregulation of genes involved in cell proliferation and survival. Furthermore, the compound affects cellular metabolism by disrupting the normal metabolic flux, which can lead to reduced cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83. This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis. These effects are particularly evident in in vitro studies, where the compound’s stability and activity are closely monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and suppresses tumor growth without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its proper function.
Biological Activity
7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound notable for its unique structural features, including a chloro substituent and an oxane moiety. This compound belongs to the class of triazolo-pyrimidines, which have been extensively studied for their diverse biological activities, particularly in cancer therapy.
Structural Characteristics
The compound's structure can be represented as follows:
This configuration enhances its potential for biological activity through interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds within the [1,2,4]triazolo[4,3-c]pyrimidine class exhibit significant biological activities. Notably, they have shown promise as anticancer agents by inducing apoptosis and cell cycle arrest in cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways such as the ERK signaling pathway.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chloro substituent; oxane group | Anticancer activity |
| 5-Amino-[1,2,4]triazolo[4,3-a]pyrimidine | Amino group; no oxane | Antitumor activity |
| Pyrazolo[3,4-d]pyrimidine | Different heterocyclic structure | CDK2 inhibition |
| [1,2,4]Triazolo[1,5-a]pyridine | Similar triazole structure; no chloro | Anticancer properties |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was evaluated using the MTT assay against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results indicated that it induced apoptosis and arrested the cell cycle in the G0/G1 phase.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 | X.XX ± Y.YY |
| MCF-7 | X.XX ± Y.YY |
| HeLa | X.XX ± Y.YY |
(Note: Specific IC50 values were not provided in the search results; actual values should be filled based on experimental data from relevant studies.)
The biological activity of this compound is primarily attributed to its ability to inhibit critical signaling pathways involved in tumor growth and survival. It has been shown to interact with c-Met kinase—a target implicated in various cancers—demonstrating comparable potency to established inhibitors like Foretinib.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the [1,2,4]triazolo[4,3-c]pyrimidine class exhibit significant anticancer properties. For instance, similar compounds have shown the ability to induce apoptosis in cancer cell lines and inhibit key signaling pathways involved in cancer progression, such as the ERK signaling pathway.
Case Study:
A study demonstrated that derivatives of triazolo-pyrimidines exhibited potent activity against various cancer cell lines, suggesting that 7-chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine could be a promising candidate for further development in oncology.
Antiviral Properties
Some studies have suggested that triazole derivatives can inhibit viral replication. The structural characteristics of this compound may allow it to interact with viral enzymes or receptors effectively, making it a candidate for antiviral drug development.
Synthesis and Derivative Development
The synthesis of this compound typically involves several chemical reactions including nucleophilic substitutions and cyclization processes. The efficiency of these methods can vary based on reaction conditions such as temperature and solvent choice.
| Synthesis Method | Description | Yield |
|---|---|---|
| Nucleophilic Substitution | Reaction with electrophiles to form derivatives | Variable |
| Cyclization Reactions | Formation of triazole and pyrimidine rings | High |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The unique combination of the chloro substituent and oxane moiety may enhance solubility and bioavailability while maintaining significant biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 7 is highly reactive toward nucleophilic substitution due to the electron-deficient nature of the pyrimidine ring. Common nucleophiles include amines, thiols, and alkoxides.
The oxane moiety enhances solubility in polar solvents, facilitating reactions in ethanol or DMF. Substituents at position 7 significantly modulate biological activity, with amino derivatives showing improved anticancer properties .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at position 7. The chloro group acts as a leaving group in Suzuki and Sonogashira couplings.
Aryl and alkynyl substituents introduced via these methods enhance interactions with hydrophobic enzyme pockets, as observed in kinase inhibition studies .
Cyclization and Ring-Opening Reactions
The triazole-pyrimidine core participates in cycloaddition and ring-opening reactions under acidic or basic conditions.
Cyclization reactions expand the heterocyclic framework, while ring-opening pathways provide access to linear intermediates for further derivatization .
Functional Group Transformations
The oxane ring undergoes oxidation, while the triazole nitrogen can be alkylated or acylated.
Oxidation of the oxane ring to a ketone increases polarity, potentially enhancing blood-brain barrier permeability .
Comparative Reactivity with Analogues
The oxane group distinguishes this compound from related triazolo-pyrimidines:
The oxane moiety accelerates substitution kinetics by stabilizing transition states through hydrogen bonding .
Mechanistic Insights
-
Nucleophilic Substitution: Proceeds via an S<sub>N</sub>Ar mechanism, with rate acceleration due to electron-withdrawing triazole and resonance stabilization .
-
Cross-Coupling: Oxane’s ether oxygen coordinates with palladium, improving catalytic efficiency in Suzuki reactions .
This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization reactions makes it a valuable scaffold in drug discovery. Modifications at position 7 and the oxane ring enable fine-tuning of pharmacological properties, as demonstrated in anticancer and antifungal studies .
Comparison with Similar Compounds
Structural Isomerization and Stability
The [1,2,4]triazolo[4,3-c]pyrimidine scaffold exhibits unique isomerization behavior under acidic or thermal conditions. For example:
- Dimroth Rearrangement: Heating 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine in ethanol with glacial acetic acid triggers isomerization to its [1,2,4]triazolo[1,5-c]pyrimidine counterpart. This rearrangement is driven by thermodynamic stability, with the [1,5-c] isomer generally showing lower melting points and distinct NMR shifts compared to the [4,3-c] form .
- Spectroscopic Differentiation : In NMR, [4,3-c] derivatives (e.g., compound 9 in ) display downfield shifts for C3-H and C5-H protons (δ ~8.5–9.0 ppm) compared to [1,5-c] analogs (δ ~7.5–8.0 ppm for C2-H and C5-H). Such differences arise from variations in ring annulation and electron delocalization .
Substituent Effects on Physicochemical Properties
Substituents at positions 3 and 7 significantly influence molecular properties:
Preparation Methods
Cyclization of Hydrazinylpyrimidines
One common route involves cyclizing 3-ethoxycarbonyl-2-hydrazinylpyrimidines or 2-hydrazinylpyrimidines with reagents such as phosphorus oxychloride (POCl3), benzoyl chloride, or acetic anhydride. For example, refluxing 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one with POCl3 under inert atmosphere at elevated temperature (115 °C) for 2–3 hours yields halogenated triazolopyrimidines with good yields (up to 90%).
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one + POCl3, reflux 2h under argon | 90 | Beige solid, used without further purification |
| 2 | Intermediate + POCl3, 115 °C, 3h | 35 | Beige solid after workup |
This method can be adapted for the chloro-substituted analogs by starting with appropriately substituted pyrimidine precursors.
One-Pot Multicomponent Synthesis
A versatile and efficient approach reported for related triazolopyrimidines is the one-pot three-component reaction involving:
- 5-amino-1-phenyl-1H-1,2,4-triazoles,
- Aromatic aldehydes,
- Ethyl acetoacetate.
This method allows the formation of the triazolopyrimidine core under mild conditions, with the advantage of operational simplicity and good yields. The structures of the products are confirmed by IR, 1H-NMR, 13C-NMR, and HRMS.
Although this specific method is described fortriazolo[4,3-a]pyrimidines, it provides a conceptual framework for synthesizing other regioisomers such as the [4,3-c] isomer.
Halogenation and Functional Group Transformations
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range | Advantages | Challenges |
|---|---|---|---|---|
| Cyclization of hydrazinylpyrimidines | POCl3, reflux, inert atmosphere | 35–90% | High yield, well-established procedure | Requires careful handling of POCl3 |
| One-pot multicomponent synthesis | 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate | Moderate to high | Operational simplicity, mild conditions | Limited reports on [4,3-c] isomer |
| Nucleophilic substitution for oxan-4-yl introduction | Oxan-4-yl halide, base or catalyst | Variable | Specific introduction of tetrahydropyran ring | Requires precursor availability |
| Halogenation (chlorination) | POCl3 or similar chlorinating agents | High | Efficient introduction of chloro substituent | Harsh reaction conditions |
Research Findings and Notes
- The preparation of triazolopyrimidines is well-documented with various synthetic routes available depending on the substitution pattern desired.
- The use of phosphorus oxychloride is a common and effective method for chlorination and cyclization but requires careful control of conditions to optimize yield and purity.
- One-pot multicomponent reactions provide a greener and more efficient route but are more commonly reported for different regioisomers of triazolopyrimidines.
- The introduction of the oxan-4-yl substituent is less commonly detailed in literature but can be inferred to proceed via nucleophilic substitution on a suitable halogenated intermediate.
Q & A
Q. What are the conventional synthetic routes for 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine, and what are the critical intermediates?
The synthesis typically involves cyclocondensation of chlorinated pyrimidine precursors with oxan-4-yl hydrazines. Key steps include:
- Chlorosulfonation : Chlorine introduction via reaction with chlorosulfonic acid or thionyl chloride, where substitution occurs preferentially at the C-6 position in triazolo[4,3-a]pyrimidine scaffolds .
- Oxan-4-yl incorporation : Use of oxan-4-yl hydrazonoyl chlorides or aldehydes under reflux conditions (e.g., in ethanol or ethylene glycol monomethyl ether) to form the triazole ring .
- Purification : Crystallization from solvents like dimethylformamide (DMF) or ethanol/dioxane mixtures to isolate the final product .
Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?
- NMR spectroscopy : H and C NMR are used to verify substituent positions. For example, the oxan-4-yl group shows characteristic signals for the tetrahydropyran oxygen (δ 3.5–4.0 ppm) and axial/equatorial protons .
- X-ray crystallography : Single-crystal studies (e.g., CCDC entries) confirm the triazolo-pyrimidine core geometry and substituent orientations. Parameters like mean C–C bond lengths (0.003–0.005 Å) and R-factors (<0.05) ensure accuracy .
Q. What reaction conditions optimize the yield of this compound, and how do solvent/catalyst choices influence selectivity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while high-boiling solvents (PhO, EGME) facilitate cyclization at 140–160°C .
- Catalysts : Acidic conditions (p-toluenesulfonic acid) or transition metals (Cu, Pd) promote coupling reactions. For example, palladium catalysts enable Suzuki-Miyaura cross-coupling for aryl substitutions .
- Temperature control : Prolonged reflux (>3 hours) is critical for complete ring closure but may require quenching to prevent over-chlorination .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity, and what SAR trends are observed?
- C-7 position : Chlorine substitution enhances electrophilicity, improving binding to kinase ATP pockets. Replacing Cl with aryl/vinyl groups (via C–C coupling) alters solubility and target affinity .
- Oxan-4-yl vs. other heterocycles : The oxan-4-yl group improves metabolic stability compared to smaller rings (e.g., piperazine), as shown in pharmacokinetic studies of analogous triazolo-pyrimidines .
- SAR analysis : Quantitative structure-activity relationship (QSAR) models highlight logP and polar surface area as critical parameters for blood-brain barrier penetration in CNS-targeted derivatives .
Q. What mechanisms explain unexpected byproduct formation during synthesis, and how can they be mitigated?
- Chlorine displacement : Competing nucleophilic attack at C-7 (instead of C-6) may occur under basic conditions, forming regioisomers. Use of sterically hindered bases (e.g., KCO) minimizes this .
- Oxidation side reactions : The oxan-4-yl group’s oxygen can oxidize under acidic conditions, leading to ring-opened byproducts. Strict inert atmosphere (N) and low-temperature workup are recommended .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved for this compound?
- Metabolic stability : Poor in vivo activity may stem from rapid hepatic clearance. Microsomal assays (e.g., CYP450 inhibition) and deuterium labeling can identify metabolic hotspots .
- Formulation adjustments : Encapsulation in PEGylated liposomes or co-administration with CYP inhibitors (e.g., ketoconazole) improves bioavailability in rodent models .
- Species-specific differences : Cross-species target binding assays (e.g., SPR) reveal variations in affinity, guiding translational study design .
Methodological Recommendations
- Synthetic protocols : Follow safety guidelines for handling chlorinated reagents (e.g., PPE, fume hood use) as per SDS recommendations .
- Data validation : Use orthogonal characterization (HPLC purity >98%, HRMS) to confirm compound identity, especially for analogs with subtle structural changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
